2-(2-Chloroacetamido)pentanoic acid
Description
2-(2-Chloroacetamido)pentanoic acid is an organic compound characterized by a pentanoic acid backbone substituted with a chloroacetamido group (-NHCOCH₂Cl) at the second carbon. This structure confers both carboxylic acid reactivity and amide-based stability, making it a versatile intermediate in pharmaceutical and chemical synthesis. The chloroacetamido group is electrophilic, enabling nucleophilic substitution reactions, while the carboxylic acid group allows for salt formation or esterification.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMCURFIQFSPEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309527 | |
| Record name | Norvaline, N-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6940-47-2, 34337-03-6 | |
| Record name | Norvaline, N-(chloroacetyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(Chloroacetyl)-DL-norvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norvaline, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206244 | |
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| Record name | 6940-47-2 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Norvaline, N-(chloroacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(chloroacetyl)-DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.348 | |
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Mechanism of Action
Biological Activity
2-(2-Chloroacetamido)pentanoic acid is an organic compound with significant biological activity, particularly in pharmacological contexts. Its structure includes a chloroacetamido group, which enhances its reactivity and interaction with biological systems. This article delves into the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₈ClN₁O₂, with a molecular weight of approximately 193.63 g/mol. The presence of the chloroacetyl group allows this compound to engage in various chemical reactions, particularly with cysteine residues in proteins, making it a candidate for protein labeling and enzyme inhibition studies.
The biological activity of this compound can be attributed to its ability to alkylate cysteine residues in proteins. This interaction can lead to:
- Enzyme Inhibition : By modifying cysteine residues at the active sites of enzymes, the compound may inhibit their catalytic activity.
- Protein Labeling : The reactive chloroacetyl group can facilitate the labeling of proteins, aiding in studies related to protein dynamics and interactions.
- Drug Development : The carboxylic acid group allows for conjugation with other biomolecules, potentially leading to targeted drug delivery systems.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Research indicates that compounds with similar structures often play roles in modulating inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory conditions.
Cytotoxicity and Cancer Research
The compound's potential as an anticancer agent has been explored through various assays. For instance, studies have indicated that compounds with similar reactivity profiles can exhibit cytotoxic effects against human cancer cell lines. The following table summarizes findings related to cytotoxicity:
| Compound | Cell Line Tested | IC₅₀ Value (µM) | Observations |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | Potential cytotoxic effects noted |
| Similar analogs | A549 (lung cancer) | <10 | Significant inhibition observed |
These findings highlight the need for further investigation into the specific effects of this compound on various cancer cell lines.
Case Studies
- Protein Interaction Studies : A study demonstrated that this compound could effectively label cysteine residues in a model protein, providing insights into protein structure and dynamics. This labeling technique is crucial for understanding protein interactions in cellular environments.
- Enzymatic Activity Inhibition : Research involving enzyme assays showed that the compound could inhibit specific enzymes by alkylating their active sites. This mechanism suggests potential therapeutic applications in diseases where enzyme dysregulation is a factor.
- Potential Drug Development : The ability to conjugate this compound with other biomolecules opens avenues for developing targeted therapies. By linking it to specific ligands or antibodies, researchers can create novel drug delivery systems aimed at precise biological targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons:
- Reactivity: The carboxylic acid group in this compound makes it more polar and reactive in aqueous environments compared to ester derivatives like methyl 2-(2-chloroacetamido)-2-methylpentanoate, which are better suited for lipid-soluble reactions .
- Biological Activity: Chloroacetamido derivatives exhibit varied bioactivities.
- Synthetic Utility : Esters (e.g., methyl or tert-butyl) are preferred in medicinal chemistry for their improved solubility and handling, whereas the free carboxylic acid form is critical for peptide coupling or metal coordination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
